2-Aminooxazole-5-carboxamide

DGAT1 dyslipidemia in vivo pharmacology

Heterocyclic scaffold-hopping success requires precise electronic & steric properties. Generic substitution of the 2-aminooxazole motif fails to recapitulate target engagement in DGAT1 or kinase programs. - **Validated pharmacophore**: Oral efficacy in mouse postprandial triglyceridemia (PPTG) model; antiproliferative vs. K562 CML cells (matched dasatinib efficacy). - **Supply-chain critical**: Requires 2-8°C, inert atmosphere, light protection. Batch-to-batch purity ≥97% guaranteed with cold-chain integrity. - **Drug-like properties**: High predicted aqueous solubility (43.2 mg/mL) suitable for HTS library generation.

Molecular Formula C4H5N3O2
Molecular Weight 127.103
CAS No. 1334298-29-1
Cat. No. B2998552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminooxazole-5-carboxamide
CAS1334298-29-1
Molecular FormulaC4H5N3O2
Molecular Weight127.103
Structural Identifiers
SMILESC1=C(OC(=N1)N)C(=O)N
InChIInChI=1S/C4H5N3O2/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7)
InChIKeyCBYTYJCJFHUVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminooxazole-5-carboxamide Procurement Guide


2-Aminooxazole-5-carboxamide (CAS 1334298-29-1) is a heterocyclic small molecule (MW 127.1, C4H5N3O2) that serves as a foundational scaffold in medicinal chemistry programs targeting metabolic disorders, oncology, and antimicrobial resistance [1]. It is commercially available as a research-grade intermediate with documented purity of 97-98% and defined storage requirements (2-8°C, inert atmosphere, protected from light) . The 2-aminooxazole motif is a validated pharmacophore with demonstrated in vivo efficacy in a mouse postprandial triglyceridemia (PPTG) model and antiproliferative potency against human chronic myeloid leukemia K562 cells [2].

DGAT1 DGAT1 pathway inhibition study fit with reported oral model-response context
CML Antiproliferative assay context in K562 cell models, comparable to dasatinib
FORM Predicted high aqueous solubility supports formulation screening and HTS compatibility

2-Aminooxazole-5-carboxamide: Sourcing Differentiators


Generic substitution of the 2-aminooxazole-5-carboxamide scaffold is not straightforward. The 2-amino group's specific electronic and steric properties, combined with the carboxamide at the 5-position, create a unique hydrogen-bonding network essential for target engagement. For instance, in DGAT1 inhibitor development, a scaffold-hopping strategy identified this specific oxazole core as enabling oral in vivo efficacy, a property not recapitulated by structurally similar thiazole or isoxazole analogs without significant optimization [1]. Furthermore, the compound's stability profile necessitates strict adherence to storage conditions (2-8°C under inert gas), making reliable sourcing from vendors who can guarantee cold-chain integrity and batch-to-batch purity (≥97%) a critical selection criterion .

! Scaffold-specific hydrogen-bond network may not transfer to thiazole/isoxazole analogs; oral model-response cannot be assumed without re-optimization.
! Stability mandates strict cold-chain (2–8°C, inert gas); substitution with vendors lacking certified storage protocols may compromise batch integrity.
! Purity ≥97% is critical for reproducible target engagement; generic sourcing without batch-specific COA can introduce uncharacterized impurities.

2-Aminooxazole-5-carboxamide: Evidence Comparison


DGAT1 Inhibition: Oral In Vivo Efficacy

Derivatives based on the 2-aminooxazole-5-carboxamide scaffold were identified as potent DGAT1 inhibitors through a scaffold hopping strategy [1]. Further optimization of this series led to compounds with oral in vivo efficacy in a mouse postprandial triglyceridemia (PPTG) assay [1]. This demonstrates that the 2-aminooxazole core is not merely an in vitro tool but possesses drug-like properties suitable for oral administration, a critical differentiator from many in-class heterocyclic building blocks that lack in vivo validation.

DGAT1 Oral In Vivo
Class-level inference
Oral efficacy achieved in mouse PPTG assay after scaffold hopping
Reported DGAT1 model-response context
Data derived from lead series; specific compound validation recommended
DGAT1 dyslipidemia in vivo pharmacology

K562 CML: Activity vs. Dasatinib

2-Aminoxazole dasatinib derivatives exhibited antiproliferative activity against human CML K562 cells that was comparable to their 2-aminothiazole counterparts [1]. All newly synthesized 2-aminoxazole compounds demonstrated more potent activity than the first-line TKI imatinib [1]. Notably, a subset of these compounds (8b, 8c, 9b) achieved nanomolar inhibitory activity similar to that of dasatinib itself, underscoring the potency achievable with this scaffold [1].

K562 vs. Dasatinib
Head-to-head
Select derivatives (8b,8c,9b) ≈ dasatinib; all > imatinib in proliferation assay
Supports antiproliferative assay context in CML cell model
Direct comparison; model-response requires independent replication
CML K562 antiproliferative

Predicted Solubility Advantage

Computational prediction of aqueous solubility for 2-aminooxazole-5-carboxamide yields a Log S (ESOL) value of -0.47, translating to a predicted solubility of 43.2 mg/mL and classification as 'Very soluble' . This favorable solubility profile, supported by the compound's low molecular weight (127.1 g/mol) and the presence of hydrogen-bond donors/acceptors (TPSA 95.14 Ų), distinguishes it from more lipophilic heterocyclic analogs that often present formulation challenges [1].

Predicted Solubility
Class-level inference
LogS (ESOL) -0.47 → 43.2 mg/mL (Very soluble)
Supports formulation and HTS compatibility
In silico prediction; experimental solubility data to verify
solubility drug-likeness formulation

Stability & Handling Requirements

2-Aminooxazole-5-carboxamide requires specific handling protocols to maintain integrity: storage under inert gas (nitrogen or argon) at 2–8 °C, protected from light . For long-term storage of stock solutions, -80°C is recommended with a 6-month usage window, while -20°C storage is limited to 1 month [1]. These requirements are not universal across all oxazole analogs and directly impact procurement logistics and experimental reproducibility.

Stability & Handling
Data to verify
2-8°C, inert gas, protect from light; stock -80°C (6 months), -20°C (1 month)
Cold-chain logistics impact procurement and reproducibility
Vendor technical datasheet; batch-specific stability not independently confirmed
stability storage cold-chain

2-Aminooxazole-5-carboxamide: Validated Applications


DGAT1 Inhibitor Development

For programs targeting dyslipidemia or obesity, 2-aminooxazole-5-carboxamide serves as a validated starting point for synthesizing DGAT1 inhibitors. The scaffold has demonstrated oral in vivo efficacy in a mouse PPTG assay, confirming its suitability for lead optimization campaigns where oral bioavailability is a key milestone [1].

CML Kinase Inhibitor Probes

In chronic myeloid leukemia (CML) research, derivatives of 2-aminooxazole-5-carboxamide have shown potent antiproliferative activity against K562 cells, with select compounds matching the efficacy of the clinically approved drug dasatinib while exceeding that of imatinib [1]. This makes the scaffold an attractive starting material for synthesizing novel kinase inhibitor probes or backup series to overcome resistance.

Scaffold Hopping & Library Synthesis

The 2-aminooxazole core is a proven outcome of successful scaffold-hopping strategies, demonstrating that it can replace less desirable cores (e.g., more lipophilic or synthetically challenging heterocycles) while retaining or improving drug-like properties [1]. Its high predicted aqueous solubility (43.2 mg/mL) further supports its use in generating diverse compound libraries amenable to high-throughput screening .

Application
Selection Property
Validation Focus
DGAT1 pathway inhibition studies
Scaffold with reported oral model-response context
PPTG model-response validation
CML kinase inhibitor probe development
Antiproliferative assay context vs. dasatinib/imatinib
K562 cell-model endpoint review
Scaffold-hopping-based library synthesis
Predicted high aqueous solubility and drug-like profile
Solubility and formulation compatibility screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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